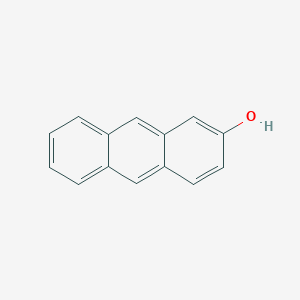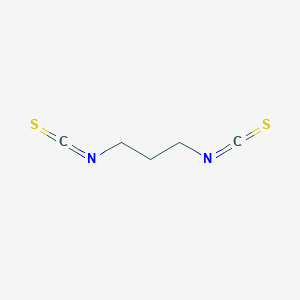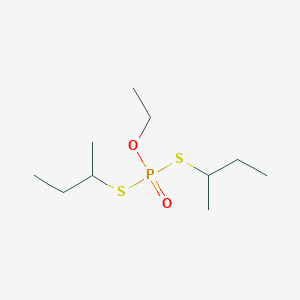
antracen-2-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of anthracene derivatives, such as 2-Hydroxyanthracene, involves strategic functionalization of the anthracene molecule. Research on similar compounds, like 2-aminoanthraquinones, provides insight into the methodologies that could be applied to 2-Hydroxyanthracene. Gouda et al. (2010) conducted a comprehensive survey on the preparation methods and chemical reactivity of 2-aminoanthraquinone, highlighting the compound's significance as an intermediate for synthesizing a variety of heterocyclic systems (Gouda, Berghot, Shoeib, Elattar, & Khalil, 2010). These methodologies, including condensation reactions, oxidation, and substitution, could potentially be adapted for the synthesis of 2-Hydroxyanthracene.
Molecular Structure Analysis
The molecular structure of 2-Hydroxyanthracene, like other anthracene derivatives, is characterized by the anthracene core with a hydroxyl group at the 2-position. This structural feature significantly influences its electronic and photophysical properties. Studies on related compounds, such as 2-hydroxy-β-nitrostyrenes, reveal the impact of functional groups on the molecular properties and reactivity of such systems. Halimehjani and Ghaffari (2023) reviewed the applications of 2-hydroxy-β-nitrostyrenes, demonstrating the versatility of these bifunctional intermediates in organic synthesis (Halimehjani & Ghaffari, 2023).
Chemical Reactions and Properties
The presence of a hydroxyl group in 2-Hydroxyanthracene introduces unique reactivity patterns, enabling various chemical transformations. For instance, hydroxy groups can undergo nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives. The chemical reactivity and properties of such compounds can be explored through studies on similar systems, where functional groups influence the reaction mechanisms and outcomes.
Physical Properties Analysis
The physical properties of 2-Hydroxyanthracene, including its melting point, boiling point, and solubility, are determined by its molecular structure. The hydroxyl group may enhance solubility in polar solvents compared to unsubstituted anthracene. Analytical methods such as infrared spectroscopy, X-ray powder diffraction, and scanning electron microscopy provide valuable information on the physical characteristics of hydroxyapatite crystals, as discussed by Koutsopoulos (2002), which could be analogous to studying 2-Hydroxyanthracene (Koutsopoulos, 2002).
Chemical Properties Analysis
The chemical properties of 2-Hydroxyanthracene, such as acidity, basicity, and reactivity towards various reagents, are crucial for its applications in organic synthesis and materials science. The hydroxyl group may participate in hydrogen bonding, affecting the compound's chemical behavior and interaction with other molecules. Research on the chemical properties of related compounds, like hydroxyapatite, underscores the importance of functional groups in determining the chemical behavior of such materials.
Aplicaciones Científicas De Investigación
Dispositivos optoelectrónicos
Los derivados del antraceno, incluido el 2-hidroxiantraceno, se han utilizado en el desarrollo de materiales de cristal líquido multifuncionales para dispositivos optoelectrónicos . Estos materiales son cruciales para el avance de dispositivos integrados como transistores orgánicos emisores de luz (OLET), guías de ondas ópticas de efecto de campo orgánico (OFEW) y dispositivos electrofluoro-crómicos orgánicos (OEFC). La ingeniería de cadenas laterales en derivados del antraceno ha demostrado mejorar el transporte de carga y las características de fluorescencia, que son esenciales para el rendimiento de estos dispositivos .
Química supramolecular
En el ámbito de la química supramolecular, los bloques de construcción basados en 2-hidroxiantraceno se utilizan para construir metala-ciclos y metalo-jaulas . Estas estructuras exhiben características fotofísicas y químicas únicas debido a su estructura altamente conjugada en forma de panel. Las aplicaciones en este campo incluyen química huésped-huésped, respuesta a estímulos, detección molecular, recolección de luz y ciencia biomédica. Los antracenos integrados mejoran las propiedades supramoleculares y luminiscentes deseadas .
Microscopía de fluorescencia
El 2-hidroxiantraceno sirve como fotosensibilizador y colorante en microscopía de fluorescencia . Ayuda a la visualización de células y orgánulos uniéndose al ADN y generando especies reactivas de oxígeno (ROS), que causan daño al ADN y desencadenan la apoptosis en las células. Esta aplicación es significativa en el estudio de los procesos celulares y el desarrollo de nuevas estrategias terapéuticas .
Investigación anticancerígena
Las antraquinonas, incluido el 2-hidroxiantraceno, forman el núcleo de varios agentes anticancerígenos . Se utilizan como plantilla química para modificaciones estructurales con el fin de desarrollar nuevos compuestos que inhiben la progresión del cáncer al dirigirse a proteínas celulares esenciales. La investigación sobre compuestos basados en antraquinonas está aumentando rápidamente, con el objetivo de superar los cánceres resistentes a los medicamentos .
Electrónica orgánica
Los derivados del 2-hidroxiantraceno son fundamentales en las actuales tendencias de investigación en electrónica orgánica . El desarrollo de materiales multifuncionales basados en derivados del antraceno está acelerando el progreso de los dispositivos integrados. Estos materiales están diseñados para combinar los beneficios de los materiales de cristal líquido con un transporte de carga efectivo y una fuerte fluorescencia <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1
Safety and Hazards
Mecanismo De Acción
Target of Action
Anthracen-2-ol, also known as 2-Hydroxyanthracene, primarily targets DNA within cells . It binds to the DNA, leading to a series of biochemical reactions .
Mode of Action
The interaction of 2-Hydroxyanthracene with DNA leads to the generation of reactive oxygen species (ROS) . These ROS cause DNA damage, which can trigger apoptosis, or programmed cell death . This mechanism is particularly relevant in the context of cancer treatment, where inducing apoptosis in cancer cells is a common therapeutic strategy .
Biochemical Pathways
The primary biochemical pathway affected by 2-Hydroxyanthracene is the apoptotic pathway . The ROS generated by the compound’s interaction with DNA can cause damage to the DNA structure, triggering the intrinsic pathway of apoptosis . This leads to the activation of caspases, proteins that play a crucial role in dismantling the cell during apoptosis .
Pharmacokinetics
It is known that the compound is absorbed mainly in the intestines . It is widely distributed throughout the body, particularly in blood-flow rich organs and tissues . The metabolic pathways of 2-Hydroxyanthracene include hydrolysis, glycuronidation, and sulfation . The compound is excreted mainly through the kidney, rectum, and gallbladder .
Result of Action
The molecular effect of 2-Hydroxyanthracene’s action is DNA damage, caused by the ROS generated by the compound’s interaction with DNA . On a cellular level, this DNA damage triggers apoptosis, leading to the death of the cell . This can have a therapeutic effect in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of 2-Hydroxyanthracene can be influenced by various environmental factors. For instance, the compound’s photocyclodimerization, a reaction that occurs upon exposure to light, is affected by the presence of certain substances, such as a chiral hydrogen-bonding template, cyclodextrin, and serum albumin . The ionization state of 2-Hydroxyanthracene can also affect its reactivity
Propiedades
IUPAC Name |
anthracen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBWUVWMUXGILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210192 | |
| Record name | 2-Anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613-14-9 | |
| Record name | 2-Hydroxyanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Anthrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthracenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ANTHROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1C592Z5Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)




![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)

